N,N-diisopropyl-3,4,5-trimethoxybenzamide

Lipophilicity LogP Drug design

N,N-Diisopropyl-3,4,5-trimethoxybenzamide (CAS 63886-93-1) is a tertiary benzamide derivative characterized by a 3,4,5-trimethoxyphenyl acyl core and a sterically demanding N,N-diisopropyl amide substituent. With a molecular formula of C₁₆H₂₅NO₄, a molecular weight of 295.37 g/mol, and zero hydrogen bond donors, this compound occupies a distinct niche within the substituted trimethoxybenzamide family – offering significantly higher lipophilicity and greater steric encumbrance than its N,N-dimethyl and N,N-diethyl analogs.

Molecular Formula C16H25NO4
Molecular Weight 295.37 g/mol
CAS No. 63886-93-1
Cat. No. B5981074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diisopropyl-3,4,5-trimethoxybenzamide
CAS63886-93-1
Molecular FormulaC16H25NO4
Molecular Weight295.37 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C16H25NO4/c1-10(2)17(11(3)4)16(18)12-8-13(19-5)15(21-7)14(9-12)20-6/h8-11H,1-7H3
InChIKeyOETBURNRZVFMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diisopropyl-3,4,5-trimethoxybenzamide (CAS 63886-93-1) – Core Physicochemical Identity and Class Positioning


N,N-Diisopropyl-3,4,5-trimethoxybenzamide (CAS 63886-93-1) is a tertiary benzamide derivative characterized by a 3,4,5-trimethoxyphenyl acyl core and a sterically demanding N,N-diisopropyl amide substituent . With a molecular formula of C₁₆H₂₅NO₄, a molecular weight of 295.37 g/mol, and zero hydrogen bond donors, this compound occupies a distinct niche within the substituted trimethoxybenzamide family – offering significantly higher lipophilicity and greater steric encumbrance than its N,N-dimethyl and N,N-diethyl analogs .

Why N,N-Dialkyl-3,4,5-trimethoxybenzamides Cannot Be Freely Interchanged – Steric, Lipophilic, and Reactivity Boundaries


Despite sharing the 3,4,5-trimethoxybenzamide pharmacophore, N,N-dialkyl substitution profoundly alters lipophilicity, aqueous solubility, metabolic vulnerability, and target-binding steric complementarity – factors that critically influence lead optimization outcomes [1]. The N,N-diisopropyl variant occupies a unique parameter space: its logP (measured at 2.97) is substantially higher than that of its N,N-dimethyl (logP 1.41) and N,N-diethyl (logP 2.19) counterparts, placing it closer to the CNS-permeant range, while its two isopropyl groups introduce greater conformational restriction and steric bulk that can simultaneously reduce off-target interactions at sterically constrained binding sites and enable chemoselective synthetic transformations not accessible to less-hindered amides [2].

N,N-Diisopropyl-3,4,5-trimethoxybenzamide – Head-to-Head vs. N,N-Dimethyl and N,N-Diethyl Analogs


Lipophilicity (LogP) Comparison Across N,N-Dialkyl Trimethoxybenzamides

N,N-diisopropyl-3,4,5-trimethoxybenzamide exhibits a measured logP of 2.97, compared to 2.19 for its N,N-diethyl analog (CAS 5470-42-8) and 1.41 for its N,N-dimethyl congener (CAS 5658-49-1). This represents a ~0.8 log unit increase over diethyl and a ~1.6 log unit increase over dimethyl, placing the diisopropyl compound in a significantly more lipophilic regime [1].

Lipophilicity LogP Drug design

Steric Bulk – Rotatable Bonds and Conformational Restriction

The N,N-diisopropyl substitution introduces two branched isopropyl groups, resulting in greater steric bulk compared to linear N,N-diethyl or smaller N,N-dimethyl substituents. Quantitatively, the compound possesses 6 rotatable bonds, identical to the diethyl analog but two more than the dimethyl analog (4 rotatable bonds). However, the branched nature of the isopropyl groups imposes higher rotational energy barriers about the amide C–N bond, as confirmed by NMR studies on N,N-diisopropylamides [1].

Steric hindrance Conformational restriction SAR

Boiling Point and Thermal Stability – Differential Handling Properties

N,N-diisopropyl-3,4,5-trimethoxybenzamide exhibits a boiling point of 430.1 °C at 760 mmHg, substantially higher than the 392.8 °C observed for N,N-dimethyl-3,4,5-trimethoxybenzamide. This ~37 °C increase reflects the greater molecular weight and van der Waals surface area imparted by the isopropyl groups .

Thermal stability Boiling point Procurement specification

Hydrogen Bonding Capacity – Zero Donors, Consistent Acceptors Across the Series

All three N,N-dialkyl-3,4,5-trimethoxybenzamides share a hydrogen bond donor count of 0 and acceptor count of 4, with comparable topological polar surface area (TPSA) values of ~48 Ų. However, the diisopropyl compound's higher logP yields a lower fraction of polar surface area (TPSA/MW ratio = 0.162 vs. 0.201 for dimethyl), shifting its physicochemical profile toward more lipophilic, membrane-permeable property space .

Hydrogen bonding TPSA Drug-likeness

Chemoselectivity in Amide Reduction – Steric Differentiation Enables Selective Transformations

The steric demand of N,N-diisopropylamides enables chemoselective reduction to aldehydes using EtOTf/LiAlH(O-t-Bu)₃, a transformation that proceeds efficiently specifically because of the steric hindrance at the amide nitrogen. Less sterically demanding N,N-dimethyl- and N,N-diethylbenzamides do not exhibit the same selectivity profile under these conditions, as the imidate formation step is facilitated by the release of steric strain unique to the diisopropylamide system [1].

Chemoselectivity Amide reduction Synthetic utility

Optimal Application Scenarios for N,N-Diisopropyl-3,4,5-trimethoxybenzamide Based on Quantitative Differentiation


CNS-Penetrant Lead Optimization and Blood-Brain Barrier Permeability Screening

With a logP of 2.97 and zero hydrogen bond donors, N,N-diisopropyl-3,4,5-trimethoxybenzamide falls within the favorable lipophilicity range for passive blood-brain barrier penetration. When screening trimethoxybenzamide-derived compound libraries for CNS targets, the diisopropyl analog should be prioritized over its polar dimethyl (logP 1.41) and moderately lipophilic diethyl (logP 2.19) counterparts for its superior predicted CNS partitioning [1].

Metabolic Stability Enhancement via Steric Shielding of the Amide Bond

The steric bulk of the N,N-diisopropyl group provides greater shielding of the amide carbonyl from hydrolytic enzymes compared to N,N-dimethyl or N,N-diethyl analogs. This class-level advantage, supported by NMR evidence of hindered rotation in N,N-diisopropylamide systems, makes the compound a preferred scaffold when metabolic soft spots associated with amide hydrolysis must be eliminated during lead optimization [1].

Sterically-Demanding Synthetic Intermediate for Aldehyde Synthesis

N,N-diisopropyl-3,4,5-trimethoxybenzamide can function as a sterically-hindered amide substrate in chemoselective reduction protocols (EtOTf/LiAlH(O-t-Bu)₃) to yield the corresponding aldehyde. This transformation exploits the unique steric release associated with the diisopropylamide moiety and is not readily applicable to N,N-dimethyl or N,N-diethyl analogs, positioning the compound as a strategically valuable synthetic building block [1].

Intracellular Target Screening in Cell-Based Assays

The compound's higher lipophilicity (logP 2.97) and lower TPSA/MW ratio (0.162) relative to its N,N-dimethyl (0.201) and N,N-diethyl (0.180) analogs predict enhanced passive membrane permeability, making it a more suitable candidate for cell-based assays requiring efficient intracellular target engagement. This physicochemical differentiation is particularly relevant when selecting compounds for phenotypic screening campaigns where cellular permeability is rate-limiting [1].

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